molecular formula C10H9NO4S B13924212 5-(3,4-Dihydroxybenzyl)thiazolidine-2,4-dione CAS No. 79525-05-6

5-(3,4-Dihydroxybenzyl)thiazolidine-2,4-dione

Cat. No.: B13924212
CAS No.: 79525-05-6
M. Wt: 239.25 g/mol
InChI Key: BDVGWQVSMPATBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3,4-Dihydroxybenzyl)thiazolidine-2,4-dione is a heterocyclic compound that belongs to the thiazolidinedione class. This compound is characterized by a thiazolidine ring fused with a benzyl group that contains two hydroxyl groups at the 3 and 4 positions. Thiazolidinediones are known for their diverse biological activities, including antidiabetic, anti-inflammatory, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dihydroxybenzyl)thiazolidine-2,4-dione typically involves the reaction of thiazolidinedione with 3,4-dihydroxybenzaldehyde. This reaction is often carried out under Knoevenagel condensation conditions, which involve the use of a base such as piperidine or pyridine in an organic solvent like ethanol . The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Green chemistry approaches, such as the use of deep eutectic solvents, have also been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dihydroxybenzyl)thiazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The biological effects of 5-(3,4-Dihydroxybenzyl)thiazolidine-2,4-dione are primarily mediated through its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    5-Benzylidene-2,4-thiazolidinedione: Known for its antidiabetic properties.

    3-Benzylthiazolidine-2,4-dione: Exhibits antimicrobial activity.

    5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione: Shows antioxidant and anti-inflammatory effects.

Uniqueness

5-(3,4-Dihydroxybenzyl)thiazolidine-2,4-dione is unique due to the presence of two hydroxyl groups on the benzyl ring, which enhances its antioxidant properties and provides additional sites for chemical modification. This makes it a versatile compound for various scientific and industrial applications .

Properties

CAS No.

79525-05-6

Molecular Formula

C10H9NO4S

Molecular Weight

239.25 g/mol

IUPAC Name

5-[(3,4-dihydroxyphenyl)methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C10H9NO4S/c12-6-2-1-5(3-7(6)13)4-8-9(14)11-10(15)16-8/h1-3,8,12-13H,4H2,(H,11,14,15)

InChI Key

BDVGWQVSMPATBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC2C(=O)NC(=O)S2)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.